N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-6-7-13(8-12(11)2)16(24)21-22-10-19-15-14(17(22)25)9-20-23(15)18(3,4)5/h6-10H,1-5H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAFZLUUCLKABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with 1,3-Dicarbonyl Electrophiles
The most widely employed method involves reacting 3-amino-1H-pyrazole-4-carboxylates with 1,3-dicarbonyl derivatives. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate undergoes cyclocondensation with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) under cesium carbonate catalysis at 100°C (Scheme 1). This yields ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, a structural analog of the target core.
Key Reaction Parameters:
tert-Butyl Group Introduction
The 1-tert-butyl substituent is introduced via alkylation or nucleophilic substitution. In a representative protocol, the pyrazolo[3,4-d]pyrimidin-4-one intermediate is treated with tert-butyl bromide in the presence of NaH or K₂CO₃ in THF or DMF. For instance, reacting 5-chloropyrazolo[3,4-d]pyrimidin-4-one with tert-butylamine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) yields the 1-tert-butyl derivative.
Amide Coupling: 3,4-Dimethylbenzamide Installation
The final step involves coupling the 5-amino group of the pyrazolo[3,4-d]pyrimidin-4-one core with 3,4-dimethylbenzoyl chloride. This is achieved through:
Schotten-Baumann Reaction
A classical method employs aqueous NaOH and benzoyl chloride in a biphasic system (water/dichloromethane). The 5-aminopyrazolo[3,4-d]pyrimidin-4-one reacts with 3,4-dimethylbenzoyl chloride at 0–5°C to minimize hydrolysis. Yields typically range from 65–80%, requiring rigorous pH control (pH 8–9).
Carbodiimide-Mediated Coupling
Modern protocols use coupling agents like HATU or EDCl with HOBt in DMF. For example, mixing 5-aminopyrazolo[3,4-d]pyrimidin-4-one (1 eq), 3,4-dimethylbenzoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF at room temperature for 12 hours achieves >90% conversion. This method offers superior regioselectivity and milder conditions compared to Schotten-Baumann.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Cyclocondensation efficiency correlates with solvent polarity. DMF outperforms THF or toluene due to its ability to stabilize ionic intermediates. Elevated temperatures (100°C) reduce reaction times from 24 hours to 2–4 hours but may promote side reactions like decarboxylation.
Catalytic Systems for Alkylation
Palladium-catalyzed C-N coupling (e.g., Pd₂(dba)₃, BINAP) enables efficient tert-butyl group installation on the pyrazole ring. Alternatives like CuI/1,10-phenanthroline in DMSO at 120°C provide cost-effective routes but with lower yields (50–60%).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) | Key Impurities |
|---|---|---|---|
| Cyclocondensation | 85–91 | 95% | Decarboxylated byproduct (3–5%) |
| Alkylation | 70–75 | 92% | Dialkylated species (8–10%) |
| Amidation | 88–93 | 98% | Hydrolyzed acid (2–3%) |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as CDK2. The compound inhibits the activity of CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDK2 disrupts the phosphorylation of key proteins required for cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s differentiation from analogs lies in its 1-tert-butyl and5-(3,4-dimethylbenzamide) groups. Key comparisons with analogs from the evidence include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Bulk and Polarity :
- The tert-butyl group in the target compound is bulkier than the phenyl group in analogs (5a–5d), which may enhance hydrophobic interactions in binding pockets but reduce solubility .
- The 3,4-dimethylbenzamide group provides moderate lipophilicity compared to the polar imine-containing acetohydrazides in 5a–5d .
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in 5c) in analogs increase reactivity, whereas the dimethylbenzamide in the target compound balances electron-donating methyl groups with the amide’s resonance stabilization .
Synthetic Accessibility :
Pharmacokinetic Implications
- Metabolic Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism compared to phenyl-substituted analogs, extending half-life .
- Solubility : Polar substituents (e.g., methoxy in 5b) improve aqueous solubility, whereas the dimethylbenzamide in the target compound may require formulation optimization .
Biological Activity
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
- Molecular Formula : C18H17N5O3
- Molecular Weight : 351.4 g/mol
- CAS Number : 899995-94-9
The compound exhibits a variety of biological activities that can be attributed to its structural characteristics. The oxopyrazolo[3,4-d]pyrimidine moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Biological Activities
-
Anticancer Activity
- Studies indicate that this compound may possess anticancer properties. It has shown promising results in inhibiting the growth of cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) .
- The growth inhibitory concentration (GI50) values for selected compounds in related studies are summarized below:
These results suggest that derivatives of the compound may be effective against certain types of cancer cells .Compound GI50 (MIA PaCa-2) GI50 (MCF-7) 12p 5.34 μM >10 μM 5f >10 μM 7.14 μM 5-FU >10 μM >10 μM -
Anti-inflammatory Activity
- Preliminary data suggests that the compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity is critical for developing therapies for chronic inflammatory diseases.
- Bone Resorption Inhibition
Study on Anticancer Properties
A study evaluated the efficacy of this compound against pancreatic cancer cell lines. The findings indicated significant inhibition of cell proliferation at low concentrations, suggesting a potential role as an anticancer agent.
Study on Bone Health
In another study focused on osteoporosis, the compound was tested for its ability to inhibit osteoclast formation and activity. Results showed that it effectively reduced bone resorption markers in vitro and demonstrated positive effects in vivo models.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide?
- Methodological Answer : Synthesis optimization requires careful control of:
- Temperature : Reactions often proceed at 60–80°C under reflux conditions to enhance yield while minimizing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates, while ethanol is used for crystallization .
- Catalysts : Triethylamine or Pd-based catalysts are critical for coupling reactions (e.g., amide bond formation) .
- Reaction Time : 12–24 hours for cyclization steps to ensure complete pyrazolo[3,4-d]pyrimidine core formation .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Conducted in deuterated DMSO at 25°C to confirm aromatic protons (δ 7.0–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm) .
- FTIR : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (amide, pyrimidinone) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 341.371 for C₁₇H₁₉N₅O₃) validates molecular formula .
Q. What are common impurities observed during synthesis, and how are they addressed?
- Methodological Answer :
- Byproducts : Unreacted starting materials (e.g., 3,4-dimethylbenzoic acid) or incomplete cyclization intermediates.
- Mitigation : Use HPLC with C18 columns (acetonitrile/water gradient) to monitor purity ≥95% . Recrystallization in ethanol removes hydrophobic impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects vs. off-target interactions .
- Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Compare data across 5+ independent studies to identify outliers (e.g., IC₅₀ ranges for EGFR inhibition: 0.3–7.6 µM) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Functional Group Modification :
| Substituent | Activity Trend | Example Data |
|---|---|---|
| tert-butyl | Enhanced metabolic stability | 2.5× longer half-life vs. methyl |
| Trifluoromethyl | Increased lipophilicity (logP +0.7) | Improved VEGFR-2 inhibition (IC₅₀ 7.6 µM) |
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to kinase domains (e.g., EGFR) .
Q. How should solubility challenges be addressed during in vivo testing?
- Methodological Answer :
- Salt Formation : Use hydrochloride salts to improve aqueous solubility (e.g., 2.8 mg/mL → 15 mg/mL) .
- Co-solvent Systems : 10% DMSO + 30% PEG-400 in PBS for intravenous administration .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Q. What experimental approaches validate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Pathway Analysis : Western blotting for apoptosis markers (cleaved caspase-3, PARP) in MDA-MB-468 cells .
- Kinase Profiling : Broad-panel screening (100+ kinases) to identify primary targets (e.g., EGFR, VEGFR-2) .
- In Vivo Efficacy : Xenograft models (e.g., 5 mg/kg daily dosing) with tumor volume reduction ≥50% vs. controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
